Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride
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Overview
Description
Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride is a chemical compound that belongs to the class of thiadiazines Thiadiazines are heterocyclic compounds containing a sulfur and nitrogen atom in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate typically involves the reaction of ethyl bromoacetate with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiadiazine ring can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiadiazines, while oxidation and reduction reactions can lead to different oxidation states of the sulfur atom in the thiadiazine ring.
Scientific Research Applications
Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of enzymes like EGFR, BRAF V600E, and VEGFR-2, which are involved in cell proliferation and survival pathways . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2-amino-6H-1,3,4-thiadiazin-5-yl)acetate: This compound is similar but lacks the hydrochloride group.
1,3,4-Thiadiazine Derivatives: Other derivatives of thiadiazine with different substituents on the ring.
Uniqueness
Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility and reactivity. Its potential as a multitargeted inhibitor also sets it apart from other similar compounds.
Properties
CAS No. |
66870-47-1 |
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Molecular Formula |
C7H11N3O2S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate |
InChI |
InChI=1S/C7H11N3O2S/c1-2-12-6(11)3-5-4-13-7(8)10-9-5/h2-4H2,1H3,(H2,8,10) |
InChI Key |
SKISAONJDMZROQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=NN=C(SC1)N.Cl |
Canonical SMILES |
CCOC(=O)CC1=NN=C(SC1)N |
Origin of Product |
United States |
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